![molecular formula C16H26N2O2 B4834538 N-(4-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4834538.png)
N-(4-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide
Übersicht
Beschreibung
N-(4-tert-butylcyclohexyl)-3,5-dimethyl-4-isoxazolecarboxamide, commonly known as A-796260, is a novel compound that has been of great interest to researchers in recent years. This compound belongs to the class of isoxazolecarboxamides and has been found to have potential applications in various scientific research fields. In
Wirkmechanismus
A-796260 exerts its effects by selectively blocking the Nav1.7 sodium channel, which is involved in the transmission of pain signals. By blocking this channel, A-796260 reduces the transmission of pain signals, leading to a reduction in pain perception. Additionally, A-796260 has been found to inhibit the release of dopamine in the brain, which may contribute to its effects on addiction.
Biochemical and Physiological Effects:
A-796260 has been found to have a number of biochemical and physiological effects. In animal models, A-796260 has been shown to reduce pain perception and reduce the self-administration of cocaine. Additionally, A-796260 has been found to have a low toxicity profile, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of A-796260 is its high selectivity for the Nav1.7 sodium channel, which makes it a promising candidate for the development of new pain medications. Additionally, A-796260 has a low toxicity profile, which is important for the development of safe and effective medications. However, one of the limitations of A-796260 is its limited solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of A-796260. One area of interest is the development of new pain medications based on A-796260. Additionally, further research is needed to determine the potential of A-796260 as a treatment for drug addiction. Other future directions include the development of new synthetic routes for A-796260, the optimization of its pharmacokinetic properties, and the exploration of its potential applications in other scientific research fields.
Wissenschaftliche Forschungsanwendungen
A-796260 has shown potential applications in various scientific research fields, including neuroscience, pain management, and addiction research. In neuroscience, A-796260 has been found to be a potent and selective blocker of the Nav1.7 sodium channel, which is involved in the transmission of pain signals. This makes it a promising candidate for the development of new pain medications. In addiction research, A-796260 has been shown to reduce the self-administration of cocaine in animal models, suggesting that it may have potential as a treatment for drug addiction.
Eigenschaften
IUPAC Name |
N-(4-tert-butylcyclohexyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-10-14(11(2)20-18-10)15(19)17-13-8-6-12(7-9-13)16(3,4)5/h12-13H,6-9H2,1-5H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GACVHVLNBBRSHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)C(=O)NC2CCC(CC2)C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.